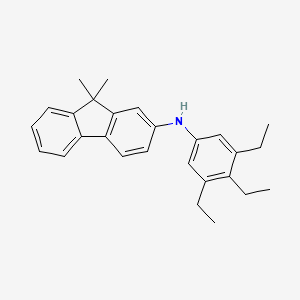![molecular formula C13H9NOS B567797 6-(ベンゾ[b]チオフェン-2-イル)ピリジン-3-オール CAS No. 1261998-84-8](/img/structure/B567797.png)
6-(ベンゾ[b]チオフェン-2-イル)ピリジン-3-オール
説明
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a heterocyclic compound that features a benzothiophene moiety fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .
科学的研究の応用
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry
将来の方向性
Future research directions could involve further exploration of the biological activities of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol and its derivatives, given their potential as human monoamine oxidase (hMAO) inhibitors . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
作用機序
Target of Action
Compounds with similar structures have been studied for their photophysical properties .
Mode of Action
The compound exhibits major absorption bands that are assigned to π–π* transitions involving the pyridine and benzo[b]thiophene moieties, as well as weak intramolecular charge-transfer (ICT) transitions . These transitions are thought to be the primary mode of action for this compound.
Biochemical Pathways
It’s known that the compound’s photophysical properties can be influenced by the planarity of the aryl groups appended to the benzo[b]thiophene .
Result of Action
The compound shows significant photophysical properties, including major absorption bands and weak intramolecular charge-transfer (ICT) transitions . These properties suggest that the compound could have potential applications in fields such as photophysics and materials science.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s photophysical properties, including its absorption bands and ICT transitions, can be affected by the rigidity of its structure . In a rigid state, the compound exhibits enhanced emissions, indicating that its photophysical properties are invigorated in the absence of structural variations .
生化学分析
Biochemical Properties
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other substrates. Additionally, 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol can bind to certain proteins, altering their conformation and function. These interactions are primarily driven by the compound’s aromatic structure and the presence of the hydroxyl group, which can form hydrogen bonds and participate in π-π stacking interactions .
Cellular Effects
The effects of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key kinases in this pathway, 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol can affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cellular metabolism, stress response, and other critical processes .
Molecular Mechanism
At the molecular level, 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol can activate or inhibit receptors by binding to their ligand-binding domains, modulating downstream signaling pathways. These molecular interactions are facilitated by the compound’s structural features, including its aromatic rings and hydroxyl group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to light and heat can accelerate the degradation process, leading to the formation of degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol in animal models vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction. Threshold effects have been observed, with specific dosages required to elicit significant biological responses.
Metabolic Pathways
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes phase I metabolism, including oxidation and hydroxylation, leading to the formation of various metabolites. These metabolites can further undergo phase II metabolism, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction with cytochrome P450 enzymes can also affect the metabolic flux of other substrates, potentially leading to drug-drug interactions and altered pharmacokinetics .
Transport and Distribution
Within cells and tissues, 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria. The presence of targeting signals and post-translational modifications can direct the compound to these compartments, where it can interact with relevant biomolecules. For example, in the nucleus, 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol can bind to transcription factors and influence gene expression, while in the mitochondria, it can affect mitochondrial function and energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by cyclization to form the benzothiophene ring . The reaction conditions often include the use of catalysts and solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the benzothiophene moiety.
2-(Benzo[b]thiophen-2-yl)pyridine: Closely related but differs in the position of the hydroxyl group.
Thiophene derivatives: Share the thiophene ring but differ in the attached functional groups.
Uniqueness
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is unique due to its specific combination of the benzothiophene and pyridine rings, along with the hydroxyl group at the 3-position. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
特性
IUPAC Name |
6-(1-benzothiophen-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-6-11(14-8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRDZUIOYHWHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692614 | |
| Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-84-8 | |
| Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



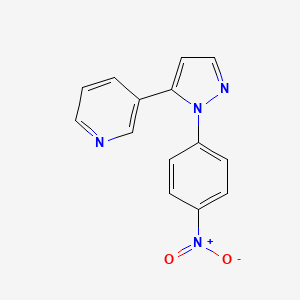
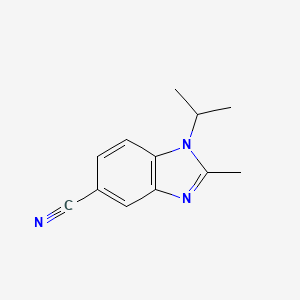

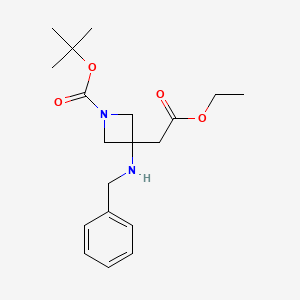


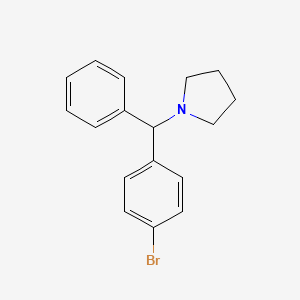

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)

![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride](/img/structure/B567735.png)

